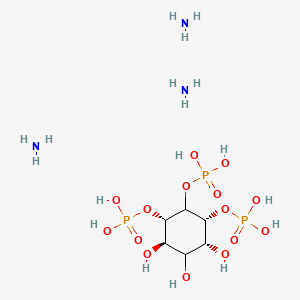

D-Ins 1,4,5-trisphosphate triammonium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

The primary target of D-Ins 1,4,5-trisphosphate triammonium salt, also known as azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is the inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER) membrane .

Mode of Action

The compound interacts with its target, the IP3Rs, on the ER membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate this compound . This compound then diffuses through the cytoplasm and binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .

Biochemical Pathways

The release of calcium ions from intracellular stores into the cytoplasm triggers downstream signaling cascades . These cascades influence various cellular processes such as muscle contraction, secretion, and gene expression .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of intracellular calcium signaling . By inducing the release of calcium ions from intracellular stores, it plays a pivotal role in cellular regulation .

生化分析

Biochemical Properties

The primary role of D-Ins 1,4,5-trisphosphate triammonium salt in biochemical reactions involves its interaction with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER) membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Ins (1,4,5)P3 .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It triggers the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm . This calcium release triggers downstream signaling cascades, influencing various cellular processes such as muscle contraction, secretion, and gene expression .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with IP3Rs on the ER membrane . It binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .

Metabolic Pathways

This compound is involved in the phosphoinositide pathway . It is generated by the hydrolysis of PIP2 by PLC

Transport and Distribution

This compound is a soluble molecule and is capable of diffusing through the cytoplasm to the ER

Subcellular Localization

The subcellular localization of this compound is primarily at the ER, where it interacts with IP3Rs

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Ins 1,4,5-trisphosphate triammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired trisphosphate configuration. The reaction conditions often require controlled pH, temperature, and the presence of specific enzymes or chemical catalysts to ensure the correct positioning of phosphate groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization to isolate the final product. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .

化学反应分析

Types of Reactions: D-Ins 1,4,5-trisphosphate triammonium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions where the phosphate groups are cleaved by specific phosphatases .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP (adenosine triphosphate) for phosphorylation and specific phosphatases for dephosphorylation. The reactions typically occur under physiological conditions, with pH and temperature maintained to mimic cellular environments .

Major Products Formed: The major products formed from the reactions of this compound include various phosphorylated derivatives of inositol, such as inositol 1,3,4,5-tetrakisphosphate. These products play crucial roles in cellular signaling pathways .

科学研究应用

D-Ins 1,4,5-trisphosphate triammonium salt is extensively used in scientific research due to its role in intracellular calcium signaling. It is utilized in studies related to cellular regulation, signal transduction, and calcium homeostasis. In medicine, it is investigated for its potential therapeutic applications in diseases involving calcium signaling dysregulation, such as neurodegenerative disorders and cardiovascular diseases .

In the field of chemistry, this compound is used as a reagent in the synthesis of other biologically active molecules. In biology, it serves as a tool to study the mechanisms of calcium release and its effects on various cellular processes. Industrially, it is employed in the production of pharmaceuticals and biochemical reagents .

相似化合物的比较

Similar Compounds:

- D-myo-Inositol 1,4,5-trisphosphate trisodium salt

- D-myo-Inositol 1,3,4,5-tetrakisphosphate

- L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate triammonium salt

Uniqueness: D-Ins 1,4,5-trisphosphate triammonium salt is unique due to its specific role in calcium signaling and its ability to interact with inositol trisphosphate receptors. Compared to other similar compounds, it has a distinct phosphorylation pattern that allows it to specifically regulate intracellular calcium levels. This specificity makes it a valuable tool in both research and therapeutic applications .

属性

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUDDKTOUDFBJ-ZWBVJREFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24N3O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)